

# Application Notes and Protocols for Atrazine Analysis in Plant Tissues

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## Compound of Interest

Compound Name: Atrazine

Cat. No.: B1667683

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These application notes provide detailed protocols for the extraction and cleanup of **atrazine** residues from various plant tissues prior to chromatographic analysis. The described methods, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), are widely used for the determination of pesticides in complex matrices.

## QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single procedure, making it highly efficient for multi-residue pesticide analysis in food and agricultural samples.<sup>[1][2]</sup> It involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE).<sup>[1]</sup>

## Experimental Protocol

### a. Extraction

- **Homogenization:** Homogenize a representative 10-15 g sample of the plant tissue (e.g., corn, fruits, vegetables).
- **Transfer:** Accurately weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

- Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
- Internal Standard (Optional): Add an appropriate internal standard.
- Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of **atrazine** from the plant matrix.
- Salt Addition: Add the contents of a salt packet (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC 2007.01 method) to the tube. The addition of salts induces phase separation.[2]
- Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at  $\geq 3000$  rcf for 5 minutes.

#### b. Cleanup (Dispersive SPE)

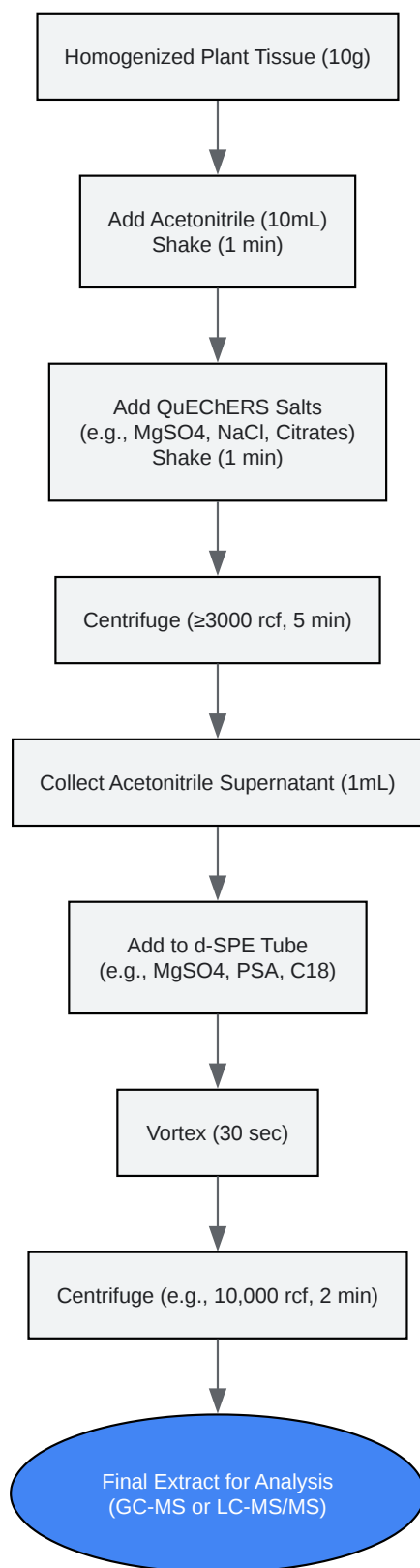
- Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing the d-SPE sorbent. The sorbent composition depends on the matrix; a common combination for plant tissues is 150 mg MgSO<sub>4</sub>, 50 mg primary secondary amine (PSA), and 50 mg C18.[3]
- Vortexing: Cap the tube and vortex for 30 seconds to facilitate the removal of interfering substances like organic acids, sugars, and pigments.
- Centrifugation: Centrifuge the tube at a high speed (e.g., 10,000 rcf) for 2 minutes.
- Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by GC-MS or LC-MS/MS, or a solvent exchange step may be performed if necessary.

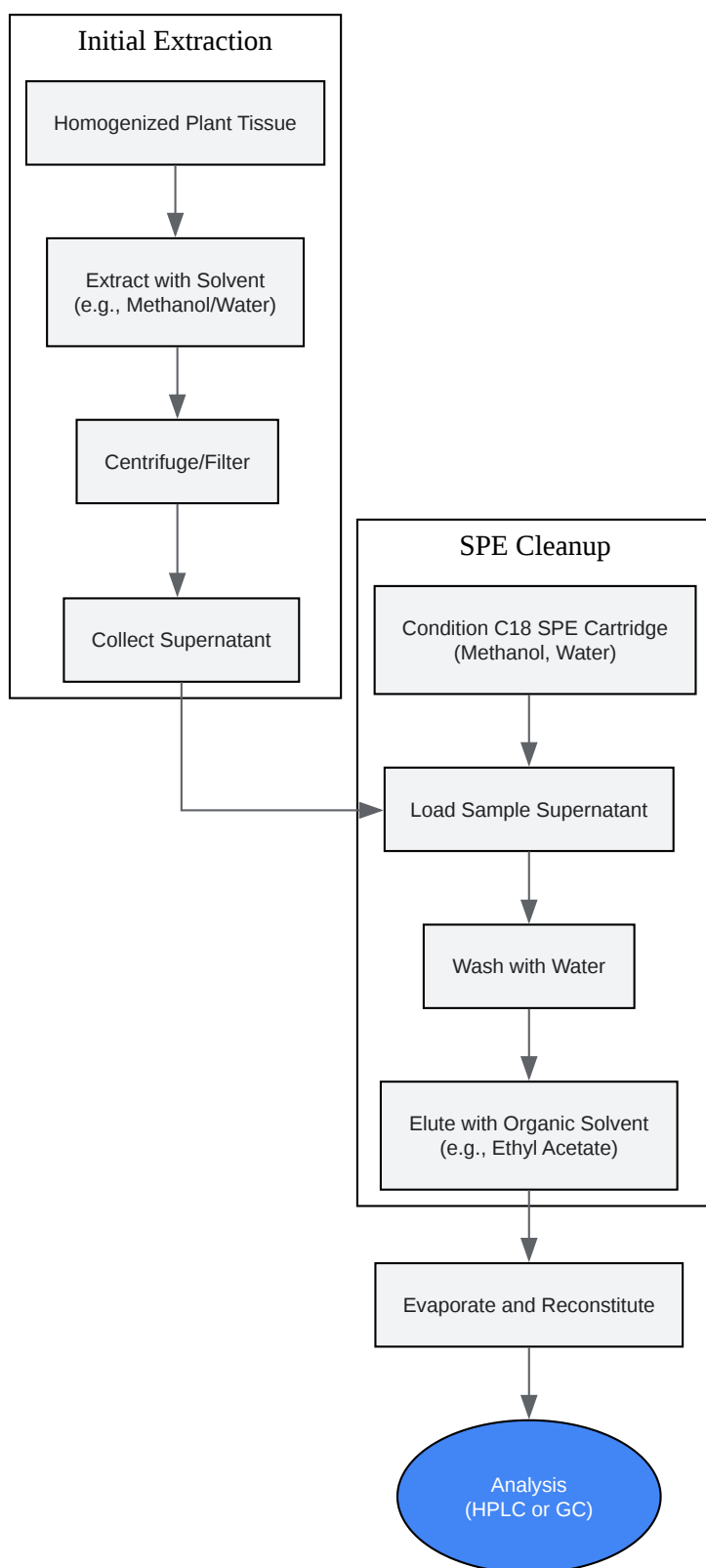
## Performance Data

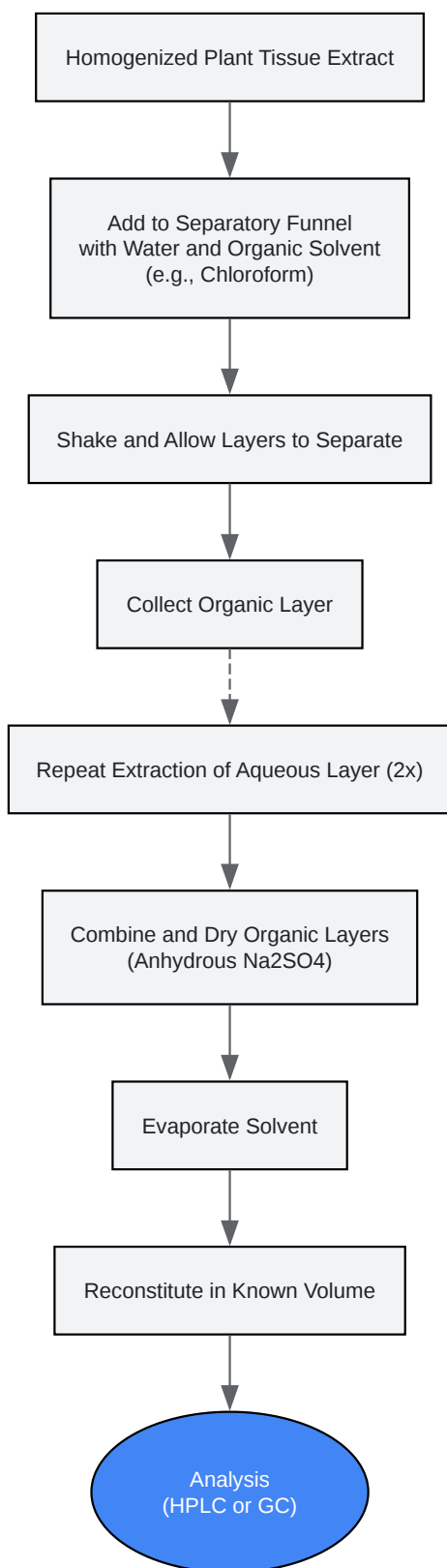
The QuEChERS method is known for providing good recoveries for a wide range of pesticides. For **atrazine** and its metabolites in corn, the matrix effect was reported to be between 48.5% and 77.1%, with good linearity ( $R^2 \geq 0.9912$ ).[3] In another study on vegetables, recoveries for various pesticides using QuEChERS ranged from 84-102% with a relative standard deviation of less than 20%.[4]

Parameter	Value	Plant Matrix	Reference
Recovery	70-120%	General	
RSDs	<5%	General	
Recovery	84-102%	Vegetables	[4]
Linearity ( $R^2$ )	$\geq 0.9912$	Corn	[3]
Matrix Effect	48.5–77.1%	Corn	[3]
LOD	0.14-2.4 $\mu\text{g/kg}$	Onion and Tomato	[5]
LOQ	0.46-8.3 $\mu\text{g/kg}$	Onion and Tomato	[5]

## Workflow Diagram







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